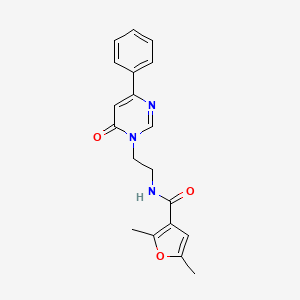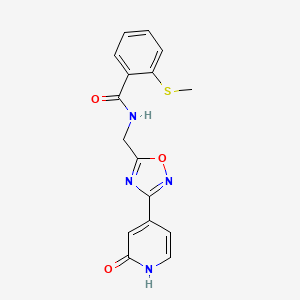![molecular formula C20H19Cl2FN4OS B2651771 N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide CAS No. 391932-83-5](/img/structure/B2651771.png)
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a compound of interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the category of triazole derivatives, known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of the 1,2,4-Triazole Ring: : The 1,2,4-triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Butylsulfanyl Group: : A nucleophilic substitution reaction can introduce the butylsulfanyl group into the triazole ring.
Attachment of the Benzamide Moiety: : The benzamide moiety is then attached to the triazole ring through an amide bond formation reaction.
Functionalization with Chlorine and Fluorine: : Chlorine and fluorine atoms are introduced into the aromatic ring via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic steps for large-scale production, ensuring high yields and purity. Techniques such as recrystallization and column chromatography may be employed for purification, while advanced analytical methods like NMR spectroscopy and mass spectrometry ensure structural integrity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: : The butylsulfanyl group can be oxidized to a sulfoxide or sulfone under suitable conditions.
Reduction: : The aromatic halides may undergo reduction to form more reactive intermediates.
Substitution: : Halogen atoms can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium periodate, or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently employed.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides can react with the halogen atoms.
Major Products
Depending on the type of reaction and the conditions employed, major products could include sulfoxides, sulfones, or various substituted triazole derivatives.
Applications De Recherche Scientifique
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: : Potential candidate for the development of new antifungal, antibacterial, and anticancer agents.
Industry: : Utilized in material science for the development of new materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism of action of N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide depends on its specific application. For instance, in the context of antifungal activity, it may inhibit ergosterol synthesis, a vital component of fungal cell membranes. As an anticancer agent, it could interfere with DNA synthesis or induce apoptosis through specific signaling pathways.
Comparaison Avec Des Composés Similaires
When comparing N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide with other triazole derivatives, its unique structural features, such as the butylsulfanyl group and the specific pattern of chlorination and fluorination, highlight its distinct properties. Similar compounds may include:
Fluconazole: : An antifungal agent with a similar triazole ring structure.
Voriconazole: : Another antifungal triazole with a broader spectrum of activity.
Itraconazole: : Known for its use in treating various fungal infections.
Each of these compounds shares structural similarities but differs in the specific substituents and their resulting biological activities.
And there you have it—a detailed dive into this compound! How's that for taking your chemistry knowledge up a notch?
Propriétés
IUPAC Name |
N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2FN4OS/c1-2-3-10-29-20-26-25-17(27(20)14-7-4-6-13(21)11-14)12-24-19(28)18-15(22)8-5-9-16(18)23/h4-9,11H,2-3,10,12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGJYXQZINLFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate](/img/structure/B2651689.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2651691.png)
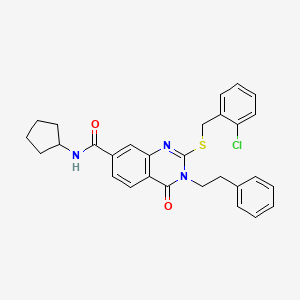

![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2651697.png)
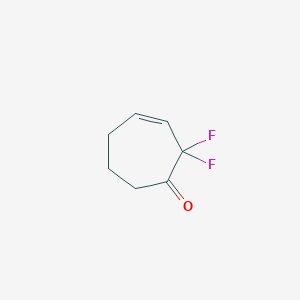

![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)
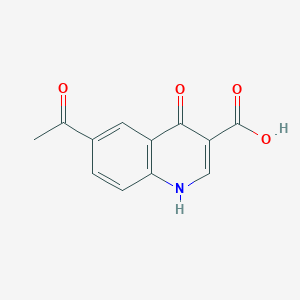
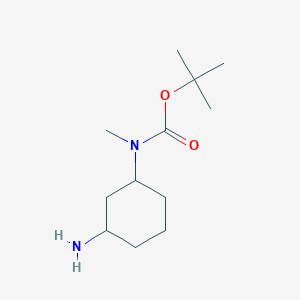
![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2651706.png)
